RNA Polymerase I Preferentially Utilizes 5I-UTP Over Unmodified UTP
In a comparative study of eight 5-substituted UTP analogs, RNA polymerase I utilized 5-iodo-UTP more efficiently than unmodified UTP [1]. The study attributed these differences to catalytic activity (Vmax) rather than substrate binding affinity [1]. RNA polymerase II, in contrast, utilized unmodified UTP most efficiently, demonstrating polymerase-specific recognition of the C5 substituent [1].
| Evidence Dimension | Substrate utilization efficiency by RNA polymerase I |
|---|---|
| Target Compound Data | Utilized more efficiently than unmodified UTP |
| Comparator Or Baseline | Unmodified UTP (baseline) |
| Quantified Difference | Qualitative efficiency ranking: 5I-UTP > UTP for RNA polymerase I; attributed to Vmax differences |
| Conditions | DNA-dependent RNA polymerases I and II purified from cherry salmon liver nuclei; in vitro substitution experiments under limited RNA synthesis conditions |
Why This Matters
For experiments requiring selective engagement of RNA polymerase I, 5I-UTP offers differential substrate efficiency that unmodified UTP does not provide.
- [1] Nakayama C, Saneyoshi M. Utilizations of various uridine 5′-triphosphate analogues by DNA-dependent RNA polymerases I and II purified from liver nuclei of the cherry salmon (Oncorhynchus masou). J Biochem. 1984;96(5):1501-1509. View Source
